4H-Pyran-4-one, 2-(hydroxymethyl)-5-propoxy-
Overview
Description
4H-Pyran-4-one, 2-(hydroxymethyl)-5-propoxy- is a heterocyclic organic compound that belongs to the pyranone family. This compound is characterized by a pyran ring fused with a ketone group and substituted with hydroxymethyl and propoxy groups. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2-(hydroxymethyl)-5-propoxy- typically involves the reaction of kojic acid derivatives with appropriate alkylating agents. One common method involves the use of chlorokojic acid as a starting material, which undergoes nucleophilic substitution reactions with propyl alcohol in the presence of a base such as potassium hydroxide (KOH) in dimethylformamide (DMF) solvent . The reaction conditions usually include stirring at room temperature until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-one, 2-(hydroxymethyl)-5-propoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4H-Pyran-4-one, 2-(hydroxymethyl)-5-propoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and agrochemicals.
Mechanism of Action
The mechanism of action of 4H-Pyran-4-one, 2-(hydroxymethyl)-5-propoxy- involves its interaction with specific molecular targets and pathways:
Tyrosinase Inhibition: The compound binds to the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of tyrosine to melanin.
Antioxidant Activity: The hydroxyl groups in the compound can scavenge free radicals, thereby reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
Kojic Acid: 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, known for its skin-lightening properties and use in cosmetics.
Allomaltol: 5-Hydroxy-2-methyl-4H-pyran-4-one, known for its antioxidant properties.
Uniqueness
4H-Pyran-4-one, 2-(hydroxymethyl)-5-propoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propoxy group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
2-(hydroxymethyl)-5-propoxypyran-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-3-12-9-6-13-7(5-10)4-8(9)11/h4,6,10H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDOGBLJVCCXPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=COC(=CC1=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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